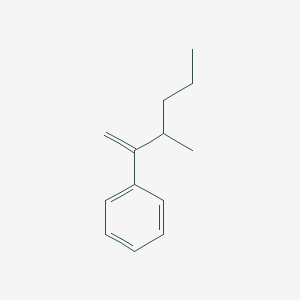

(3-Methylhex-1-en-2-yl)benzene

Description

Overview of Substituted Alkenylbenzene Class in Organic Chemistry

Substituted alkenylbenzenes are a broad and vital class of organic compounds characterized by a benzene (B151609) ring bonded to a carbon-carbon double bond. This structural motif is present in a vast array of molecules, from bulk commodities to biologically active natural products. researchgate.netresearchgate.net The simplest member, styrene (B11656), is a monomer used to produce polystyrene, a ubiquitous plastic. openstax.org More complex derivatives are found in essential oils and flavorings, such as anethole (B165797) (from anise) and eugenol (B1671780) (from cloves).

The chemical reactivity of alkenylbenzenes is dominated by the interplay between the aromatic ring and the alkene functionality. The double bond can undergo a variety of addition reactions (e.g., hydrogenation, halogenation, hydration), while the benzene ring can participate in electrophilic aromatic substitution. openstax.org The electronic communication between the two moieties influences the regioselectivity and stereoselectivity of these transformations, making them fascinating substrates for methodological development. researchgate.net

Significance of the (3-Methylhex-1-en-2-yl)benzene Structural Motif in Contemporary Organic Synthesis

The specific structure of this compound presents several features of high interest in modern synthesis. Although detailed studies on this exact molecule are not prevalent in published literature, its constituent parts are the focus of intense research.

Trisubstituted Alkene: The synthesis of trisubstituted alkenes with high geometric control (E/Z isomerism) is a persistent challenge in organic chemistry. nih.gov These motifs are common in pharmaceuticals and other complex target molecules, and methods to access them selectively are highly valued.

Chiral Center: The molecule possesses a stereocenter at the third carbon of the hexenyl chain. The synthesis of single enantiomers of such chiral molecules is a cornerstone of medicinal chemistry, as different stereoisomers can have dramatically different biological activities. gd3services.comchiralpedia.com Asymmetric synthesis, which favors the formation of one specific stereoisomer, is a major driver of innovation in catalysis. gd3services.comnih.gov

Conjugated System: The placement of the phenyl group on the double bond creates a conjugated system that influences the molecule's electronic properties and reactivity. This arrangement is pivotal for many catalytic processes, including cross-coupling reactions.

The combination of these features makes this compound an exemplary target for showcasing the power of modern synthetic methods, particularly those capable of controlling both stereochemistry and the geometry of a complex double bond.

Current Research Landscape Pertaining to Complex Alkenylbenzenes

The synthesis of complex alkenylbenzenes is a vibrant area of research, largely driven by the development of powerful transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are fundamental tools for constructing the carbon-carbon bonds necessary to form these molecules. acs.orgrsc.orgnih.gov

Recent advancements focus on several key areas:

C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net Oxidative alkenylation, for instance, allows for the direct coupling of arenes with unactivated alkenes. researchgate.net

Asymmetric Catalysis: The development of chiral ligands for metal catalysts enables the enantioselective synthesis of alkenylbenzenes with remote stereocenters. rsc.org Relay reactions, where a catalyst "walks" along a carbon chain before forming a bond, have emerged as a sophisticated strategy to install chirality far from the initial reaction site. rsc.org

Olefin Metathesis: This powerful reaction, particularly cross-metathesis, provides an alternative route to challenging trisubstituted alkenes. nih.gov

These cutting-edge methods provide a plausible toolkit for the future synthesis and investigation of molecules like this compound, pushing the boundaries of molecular construction.

Data Tables

Table 1: Chemical Identifiers for this compound

This table provides calculated and standardized identifiers for the target compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₈ |

| Molecular Weight | 174.28 g/mol |

| SMILES | CCC(C)\C(=C)\c1ccccc1 |

| InChI Key | InChIKey=YJRGPMADJBSXBA-UHFFFAOYSA-N |

Table 2: Potential Synthetic Strategies for this compound

This table outlines high-level, plausible synthetic routes based on established modern organic reactions.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Description |

| Wittig Reaction | Benzyltriphenylphosphonium bromide | 3-Methyl-2-hexanone | Strong base (e.g., n-BuLi) | A classic method for alkene synthesis, forming the double bond by coupling a phosphorus ylide with a ketone. Control of E/Z selectivity can be challenging. |

| Suzuki Coupling | (3-Methylhex-1-en-2-yl)boronic acid | Bromobenzene | Palladium catalyst (e.g., Pd(PPh₃)₄) | A robust palladium-catalyzed cross-coupling that forms the C-C bond between the alkene and the benzene ring. Requires prior synthesis of the specific vinylboronic acid. |

| Heck Reaction | Iodobenzene | 3-Methyl-1-hexene | Palladium catalyst (e.g., Pd(OAc)₂) | A palladium-catalyzed reaction coupling an aryl halide with an alkene. Regioselectivity can be an issue, potentially leading to multiple isomers. |

Structure

3D Structure

Properties

CAS No. |

917836-73-8 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3-methylhex-1-en-2-ylbenzene |

InChI |

InChI=1S/C13H18/c1-4-8-11(2)12(3)13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3 |

InChI Key |

QCGSVWIJYCMCFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylhex 1 En 2 Yl Benzene and Analogous Structures

Catalytic Approaches to Alkenylbenzene Formation

Catalytic methods are central to modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. For the synthesis of alkenylbenzenes, transition metal catalysis, in particular, provides powerful tools for the formation of the requisite C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. libretexts.orgnobelprize.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings are widely employed to construct alkenylbenzenes. nobelprize.orgsigmaaldrich.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgnobelprize.org For the synthesis of a structure like (3-Methylhex-1-en-2-yl)benzene, this could involve coupling phenylboronic acid with a suitable vinyl halide, such as 2-bromo-3-methylhex-1-ene. The reaction is typically catalyzed by a palladium(0) complex and requires a base. nobelprize.orgorgsyn.org A variety of palladium catalysts and ligands can be used to optimize the reaction for sterically hindered substrates. sigmaaldrich.com

The Heck coupling reaction joins an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. sigmaaldrich.com This could be used to couple a phenyl halide with 3-methylhex-1-ene, although regioselectivity can be a challenge.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. nobelprize.org This method is known for its high reactivity and functional group tolerance.

Below is a table summarizing typical conditions for these palladium-catalyzed reactions for the synthesis of analogous alkenylbenzenes.

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Typical Yields |

| Suzuki-Miyaura | Arylboronic Acid | Alkenyl Halide | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, Cs₂CO₃ | 49-95% nih.gov |

| Heck | Aryl Halide | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | Moderate to High |

| Negishi | Aryl Halide | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | Not required | High |

This table presents generalized conditions and yields for analogous structures; specific results may vary.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium. mdpi.commdpi.com Cross-metathesis (CM) allows for the direct coupling of two different alkenes. organic-chemistry.org However, direct cross-metathesis with sterically hindered or electronically deactivated alkenes can be challenging.

Relay cross metathesis (ReXM) is an advanced strategy that overcomes some of the limitations of direct CM. organic-chemistry.org In ReXM, a "relay" substrate, often an allylic alcohol or ether, is used to facilitate the metathesis of a more challenging olefin. nih.govchemrxiv.org This methodology allows for the iterative construction of complex molecules like terpenoids by adding C5 units. nih.gov For a molecule like this compound, a relay strategy could potentially be employed to couple a phenyl-containing olefin with a substituted hexene derivative. Ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high functional group tolerance and are commonly used in these transformations. nih.govnih.gov

| Catalyst Generation | Catalyst Name | Common Applications | Key Features |

| First Generation | Grubbs I | Ring-Closing Metathesis (RCM), Cross Metathesis (CM) | High functional group tolerance |

| Second Generation | Grubbs II, Hoveyda-Grubbs II | RCM, CM, Ring-Opening Metathesis Polymerization (ROMP) | Higher activity and stability mdpi.com |

| Specialized | CAAC-ligated catalysts | Metathesis of hindered olefins | Enhanced steric and electronic properties nih.gov |

This table summarizes common ruthenium metathesis catalysts and their applications.

Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are fundamental in organic synthesis for creating new carbon-carbon bonds due to the nucleophilic nature of the carbon atom bound to a metal. mt.com Grignard reagents and organolithium compounds are among the most common.

Grignard reagents (R-Mg-X) are formed by reacting an organic halide with magnesium metal. wikipedia.orgchemguide.co.uk They are powerful nucleophiles that react with a wide range of electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.com To synthesize an alkenylbenzene, a phenyl Grignard reagent (e.g., phenylmagnesium bromide) could be reacted with an appropriate α,β-unsaturated ketone followed by elimination to form the double bond. Alternatively, an alkenyl Grignard reagent could be coupled with a phenyl-containing electrophile. masterorganicchemistry.com It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are also strong bases and react readily with water. chemguide.co.uk

Organolithium reagents (R-Li) are even more reactive than Grignard reagents and are prepared by reacting an organic halide with lithium metal. Their high reactivity allows them to participate in similar C-C bond-forming reactions.

Multicomponent Reactions for Alkenylbenzene Construction (e.g., Petasis Reaction Derivatives)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. scielo.brthieme.de

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgnih.gov While the classic Petasis reaction forms C-N bonds, derivatives of this reaction can be envisioned for C-C bond formation. For instance, by replacing the amine component with a suitable carbon nucleophile precursor, a Petasis-type reaction could potentially be adapted to construct the alkenylbenzene framework. The reaction's utility is enhanced by its operational simplicity and the ability to generate molecular diversity rapidly. nih.govchemrxiv.org Recent advancements have expanded the scope of the Petasis reaction to include a wider range of substrates and catalytic systems. nih.govresearchgate.net

Asymmetric and Stereoselective Synthesis of Chiral Alkenylbenzenes

The compound this compound possesses a chiral center at the C3 position of the hexenyl chain. Therefore, methods for asymmetric and stereoselective synthesis are crucial for obtaining enantiomerically pure forms of this molecule and its analogs.

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch This can be achieved through several strategies, including the use of a chiral pool (starting with an enantiopure material), chiral auxiliaries (a temporary chiral group that directs stereochemistry), or chiral catalysts. ethz.ch

For the synthesis of chiral alkenylbenzenes, a catalytic enantioselective approach is often preferred. This might involve a transition metal catalyst complexed with a chiral ligand. For example, asymmetric rhodium-catalyzed 1,4-addition of an alkenylzirconium reagent to an enone has been used to synthesize chiral 3-alkenyl-2-methylcyclohexanones, demonstrating a method for introducing a chiral alkenyl side chain. mdpi.com Similarly, biocatalytic methods using enzymes like alcohol dehydrogenases can achieve highly stereoselective reductions of ketones to produce chiral alcohol precursors. nih.gov

The development of stereoselective methods is a vibrant area of research, with new catalysts and reagents continually being developed to improve enantioselectivity and expand the scope of reactions applicable to the synthesis of complex chiral molecules. nih.govresearchgate.net

Chiral Catalysis in Enantioselective Alkene Synthesis

The creation of specific stereoisomers of alkenylbenzenes, such as this compound, relies heavily on enantioselective catalysis. Chiral catalysts create a three-dimensional environment that favors the formation of one enantiomer over the other, a critical aspect in fields like medicinal chemistry and materials science where enantiomers can have vastly different biological activities or properties. researchgate.netacs.org

Chiral Phosphoric Acid Catalysis for Stereoselective Styrene (B11656) and Alkene Formation

Chiral Phosphoric Acid (CPA) catalysis has emerged as a prominent organocatalytic strategy for the stereoselective synthesis of chiral alkenes and styrenes. researchgate.net These catalysts function as Brønsted acids, activating substrates through hydrogen-bonding interactions. This creates a well-defined chiral environment that directs the approach of nucleophiles, leading to high levels of stereocontrol. acs.org

Research has demonstrated the power of CPA catalysis in various reactions. For instance, the dehydrative γ-arylation of specific propargyl alcohols catalyzed by CPAs can produce a range of chiral tetrasubstituted allenes with high yields and excellent regioselectivity and enantioselectivity. acs.org Similarly, CPA-catalyzed reactions have been developed for the synthesis of axially chiral styrenes, achieving high yields and enantiomeric excesses (ee) up to 98%. acs.org The mechanism often involves the activation of an alkyne by the CPA through hydrogen bonds, facilitating a subsequent nucleophilic attack that sets the stereochemistry. acs.org

Key to the success of CPA catalysis is the modularity of the catalyst structure. Different BINOL- or SPINOL-derived backbones can be employed, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize stereoselectivity for a given transformation. h-its.orgd-nb.info

Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Reactions

| Reaction Type | Catalyst Type | Substrates | Product Type | Stereoselectivity Achieved |

|---|---|---|---|---|

| Asymmetric 1,6-Conjugate Addition | CPA | α-(3-indolyl)propargylic alcohols and 2-substituted indoles | Axially chiral indole-containing tetrasubstituted allenes | High yields and enantioselectivity nih.gov |

| Cascade 1,8-Addition/Dearomatization-Cyclization | CPA | para-Aminophenyl propargylic alcohols and Tryptamines | Tetrasubstituted allenes with multiple chiral elements | 50–94% yields, 84:16–95:5 dr, 69–95% ee nih.gov |

| Regio- and Stereoselective γ-Additions | CPA | Isoxazol-5(4H)-ones and β,γ-alkynyl-α-imino esters | Axially chiral tetrasubstituted α-amino allenoates | Up to 91% yields, >20:1 dr, up to 94% ee nih.gov |

Note: 'dr' refers to diastereomeric ratio, and 'ee' refers to enantiomeric excess.

Diastereoselective Control in Alkenylbenzene Syntheses

When a target molecule contains more than one stereocenter, or a combination of stereocenters and stereogenic axes/planes, controlling diastereoselectivity becomes paramount. Chiral phosphoric acid catalysis has proven effective in this regard, enabling the selective formation of one diastereomer out of several possibilities. nih.gov

A powerful illustration of this control is the development of stereodivergent synthesis. In this approach, slight modifications to the chiral catalyst structure can completely switch the diastereoselectivity of a reaction. For example, in the asymmetric addition of oxazolones to 1,3-enynes, using a H8-BINOL-type CPA catalyst can lead to one diastereomer of a trisubstituted allene, while switching to a SPINOL-type CPA catalyst can produce the opposite diastereomer, both with high enantiomeric excess. d-nb.info This strategy offers remarkable flexibility, allowing access to different stereoisomers from the same set of starting materials simply by choosing the appropriate catalyst.

Strategies for Chiral Information Transfer

Chiral information transfer is a fundamental concept in asymmetric synthesis where the chirality of a starting material or catalyst is relayed to the product. This can occur through various mechanisms, with point-to-axial and central-to-axial chirality transfer being particularly sophisticated strategies for creating axially chiral molecules like certain substituted styrenes or allenes. researchgate.netnih.gov

In a point-to-axial chirality transfer, a molecule with a stereogenic center (point chirality) is converted into a product with a stereogenic axis (axial chirality). nih.gov An enantiodivergent method for synthesizing allenes exemplifies this, where a single isomer of a point-chiral boronic ester can be used to generate either the (M) or (P) enantiomer of an axially chiral allene. nih.govresearchgate.net This is achieved by using different reaction conditions (e.g., oxidative vs. alkylative) to control whether the elimination step proceeds via a syn or anti pathway, thus dictating the final axial stereochemistry with complete stereospecificity. researchgate.net

Similarly, central-to-axial chirality transfer has been demonstrated in Ni(II)-catalyzed processes and dirhodium(II)-catalyzed arylations, enabling the synthesis of axially chiral biaryls. acs.org These methods highlight how a catalyst can create a chiral intermediate that effectively transfers its stereochemical information to generate an axially chiral product. acs.org

Advanced Synthetic Transformations for Substituted Hexene-Benzene Systems

Beyond the initial construction of the chiral alkene framework, advanced synthetic transformations are employed to build molecular complexity, functionalize the molecule in a controlled manner, or create complex polycyclic structures from linear hexene-benzene type precursors.

Intramolecular Cyclization Reactions (e.g., Radical or Palladium-Catalyzed)

Intramolecular cyclization reactions are powerful tools for constructing cyclic and polycyclic frameworks from acyclic precursors. These reactions can be initiated by various means, including transition metals like palladium and gold, or through photochemical methods.

For example, gold-catalyzed cyclizations of alkyne-containing diazo compounds can generate a β-aryl gold-carbene intermediate. nih.gov This reactive species can then undergo further reactions, such as intermolecular cycloadditions with alkenes, to rapidly assemble complex polycarbocyclic structures in good to high yields. nih.gov Another advanced approach is photocyclization, where light is used to convert stable aromatic and alkene moieties into reactive excited states. mdpi.com This strategy can drive intramolecular cyclizations, such as the classic Mallory reaction of stilbenes to form phenanthrenes, demonstrating a method to form new rings by connecting parts of a substituted alkene-benzene system. mdpi.com

Stereocontrolled Functionalization of Precursor Molecules

Stereocontrolled functionalization allows for the precise introduction of new chemical groups onto a pre-existing molecular scaffold while maintaining or influencing its stereochemistry. This is crucial for elaborating simpler molecules into more complex, value-added products.

One advanced strategy is the sequential C−H functionalization of styrenes. Using chelation-assisted palladium catalysis, it is possible to functionalize both the α- and β-vinylic C-H bonds of an E-styrene with excellent regio- and stereoselectivity. researchgate.net This allows for the stepwise construction of complex polyenes, such as tetra- and pentasubstituted 1,3,5-trienes, from simple starting materials. researchgate.net

Another modular approach involves the 1,1-carboboration of alkynyl selenides. nih.gov This reaction creates a tetrasubstituted alkene intermediate with versatile C-B and C-Se bonds. These bonds can then be selectively transformed through subsequent cross-coupling reactions, providing a programmable route to a wide diversity of stereodefined tetrasubstituted alkenes. nih.gov This method underscores the power of installing "placeholder" functional groups that can be elaborated in a controlled fashion.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Stilbene |

| Phenanthrene |

| Tetrasubstituted allenes |

| Axially chiral styrenes |

| Trisubstituted allenes |

| Alkenylbenzenes |

| α-(3-indolyl)propargylic alcohols |

| 2-substituted indoles |

| para-Aminophenyl propargylic alcohols |

| Tryptamines |

| Isoxazol-5(4H)-ones |

| β,γ-alkynyl-α-imino esters |

| Oxazolones |

| 1,3-enynes |

| Boronic esters |

Oxidative Bond Transformations in Alkenylbenzene Derivatives

Oxidative bond transformations represent a powerful class of reactions for the functionalization of alkenylbenzene derivatives. These methods allow for the introduction of oxygen-containing functional groups at either the allylic C-H position or across the carbon-carbon double bond, providing synthetic routes to a variety of valuable compounds such as allylic esters, aldehydes, and epoxides. The specific outcome of the oxidation is highly dependent on the chosen catalytic system, oxidant, and reaction conditions.

Palladium-Catalyzed Allylic C-H Oxidation

A significant strategy for the functionalization of alkenylbenzenes is the direct oxidation of allylic C-H bonds. Palladium catalysis has been instrumental in this area. Research has demonstrated the palladium-catalyzed oxidation of hindered alkenes to produce linear allylic esters. nih.gov For instance, the combination of a palladium(II) catalyst, a ligand such as 4,5-diazafluoren-9-one, and an oxidant like benzoquinone can effectively catalyze the oxidation of terminal alkenes using tert-butyl benzoyl peroxide. nih.gov This methodology is noted for its tolerance of various functional groups and its selectivity for terminal alkenes over more substituted internal alkenes. nih.gov

A one-pot, two-step process has also been developed for the enantioselective functionalization of allylic C-H bonds in terminal alkenes. This involves an initial palladium-catalyzed allylic oxidation to form linear allyl benzoates, followed by an iridium-catalyzed allylic substitution with a range of nucleophiles. berkeley.edu This separation of the oxidation and functionalization steps broadens the scope of applicable nucleophiles to include those that might be sensitive to direct oxidative conditions. berkeley.edu

Oxidation of the Alkene Double Bond

The carbon-carbon double bond in alkenylbenzenes, particularly in styrene and its derivatives, is a primary site for oxidative transformations. These reactions can lead to epoxides, aldehydes, or complete cleavage of the double bond, depending on the catalytic system.

Epoxidation and Aldehyde Formation: Iron(II)-catalyzed reactions of styrenes have been shown to produce epoxide derivatives as the major product. researchgate.net In these systems, an excess of the substrate is often used to minimize the over-oxidation of the product. researchgate.net

Alternatively, the selective oxidation of styrenes to aldehydes is a valuable transformation. A modified Wacker-type oxidation using a palladium catalyst, 1,4-benzoquinone, and t-BuOH can selectively oxidize aryl-substituted olefins to aldehydes with high selectivity and yield. organic-chemistry.org Similarly, heterogeneous catalysts, such as phosphate-modified mesoporous titanium silicate (B1173343) (STP-1), have demonstrated excellent activity in the selective oxidation of styrene to benzaldehyde (B42025) using hydrogen peroxide (H₂O₂) as a mild oxidant. mdpi.com Under optimized conditions, the selectivity for benzaldehyde can reach up to 93.8%. mdpi.com Nickel and copper ceria catalysts have also been employed for styrene oxidation, yielding benzaldehyde and styrene oxide as the main products with tert-butyl hydroperoxide (TBHP) as the co-oxidant. matec-conferences.org

Oxidative Cleavage: The oxidative cleavage of the vinyl double bond in styrene derivatives can be achieved with high efficiency. For example, using transition metal-substituted polyoxotungstates as catalysts with hydrogen peroxide, conversions of up to 98% have been reported for substrates like p-nitrostyrene, leading to C=C bond cleavage products. rsc.org Another method that serves as an alternative to ozonolysis involves a one-pot, multi-step process: a manganese-catalyzed epoxidation or cis-dihydroxylation, followed by diol formation and subsequent C-C bond cleavage with sodium periodate. researchgate.net

The following table summarizes various catalytic systems for the oxidation of styrene derivatives.

| Catalyst/Reagent | Substrate | Oxidant | Major Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| PdCl₂(MeCN)₂, 1,4-benzoquinone | Styrene derivatives | t-BuOH | Aldehydes | Up to 99% selectivity | organic-chemistry.org |

| Phosphate modified mesoporous titanium silicate (STP-1) | Styrene | H₂O₂ | Benzaldehyde | Up to 93.8% selectivity | mdpi.com |

| Ni₀.₀₄Ce₀.₉₆O₂-δ | Styrene | TBHP | Benzaldehyde, Styrene oxide | 69% conversion; 38% (benzaldehyde), 26% (styrene oxide) selectivity | matec-conferences.org |

| SiW₁₁Co | p-nitrostyrene | H₂O₂ | C=C cleavage products | Up to 98% conversion | rsc.org |

| Iron(II) complex | Styrene derivatives | PhIO | Epoxides | 14-29% yields | researchgate.net |

| Manganese catalyst / NaIO₄ | Alkenes | H₂O₂ / NaIO₄ | Aldehydes/Ketones (from cleavage) | General alternative to ozonolysis | researchgate.net |

Reaction Mechanism Elucidation in 3 Methylhex 1 En 2 Yl Benzene Chemistry

Mechanistic Investigations of Catalyzed and Uncatalyzed Transformations

Catalyzed Transformations: Catalysis is crucial for achieving high selectivity and efficiency in the transformation of aryl-substituted alkenes. A prominent example is catalytic hydrogenation, which reduces the carbon-carbon double bond.

Asymmetric Ionic Hydrogenation: In a Brønsted acid-catalyzed ionic hydrogenation of α-alkyl styrenes, a hydrosilane is used as the hydrogen source. nih.gov The mechanism is proposed to proceed through the formation of a carbocation intermediate. nih.gov The alkene is first protonated by the acid catalyst to form a tertiary benzylic carbocation, stabilized by the adjacent phenyl group. Subsequently, a hydride is transferred from the hydrosilane to the carbocation, yielding the saturated alkane. nih.gov Computational studies support this pathway, indicating an endergonic proton transfer step followed by the hydride transfer. nih.gov

Palladium-Catalyzed Oxidation: The oxidation of styrenes in the presence of cationic palladium(II) complexes and hydrogen peroxide can yield acetophenone (B1666503) derivatives. qub.ac.uk Mechanistic studies suggest the initial formation of a palladium hydroperoxide intermediate. This species then reacts with the styrene (B11656) to generate a Pd-alkylperoxide, which can liberate the ketone product through pathways potentially involving a palladium enolate intermediate. qub.ac.uk

Uncatalyzed Transformations: Uncatalyzed reactions, particularly electrophilic additions, are characteristic of the reactivity of the alkene moiety in (3-Methylhex-1-en-2-yl)benzene.

Electrophilic Addition: Alkenylbenzenes readily undergo electrophilic addition reactions, often faster than reactions involving the aromatic ring. ucalgary.ca The mechanism involves the attack of the double bond's π-electrons on an electrophile (e.g., H⁺ from HBr). This addition is highly regioselective, following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. youtube.comjiwaji.edu This preference is dictated by the formation of the more stable carbocation intermediate. For this compound, this would be a tertiary benzylic carbocation, which is significantly stabilized by both hyperconjugation from the alkyl groups and resonance with the phenyl ring. The subsequent attack of a nucleophile (e.g., Br⁻) on this carbocation completes the addition.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic Studies: The rate of reaction is heavily influenced by the stability of intermediates. In the electrophilic addition to styrenes, the formation of the benzylic carbocation is the rate-determining step. ucalgary.ca Kinetic investigations into the palladium-catalyzed oxidation of various substituted styrenes revealed a linear free energy relationship when plotting the logarithm of the reaction rate against the Hammett σ parameter. qub.ac.uk This relationship indicates that electron-donating groups on the phenyl ring accelerate the reaction, consistent with a mechanism involving an electrophilic attack on the double bond.

The table below illustrates the effect of substituents on the reaction rate in a typical styrene oxidation, which can be extrapolated to understand the behavior of this compound.

| Substituent on Styrene | Hammett Parameter (σ) | Relative Initial Rate |

|---|---|---|

| 4-Methoxy | -0.27 | High |

| 4-Methyl | -0.17 | Moderate-High |

| Hydrogen (Styrene) | 0.00 | Moderate |

| 4-Chloro | +0.23 | Low |

| 4-Nitro | +0.78 | Very Low |

Data conceptualized from kinetic studies on substituted styrenes qub.ac.uk.

Influence of Electronic and Steric Factors on Selectivity

Selectivity in chemical reactions—chemoselectivity, regioselectivity, and stereoselectivity—is governed by a combination of electronic and steric factors. masterorganicchemistry.com

Electronic Factors and Regioselectivity: Electronic effects are paramount in determining the regioselectivity of electrophilic additions to this compound. The phenyl group's ability to stabilize an adjacent positive charge via resonance strongly directs electrophiles to the terminal carbon of the double bond, ensuring the formation of the tertiary benzylic carbocation. ucalgary.camasterorganicchemistry.com This is a classic example of Markovnikov's rule, where the reaction pathway is dictated by the stability of the cationic intermediate. jiwaji.edu

Steric Factors and Stereoselectivity: Steric hindrance plays a significant role in controlling the stereoselectivity of reactions. In catalytic hydrogenations, the alkene must coordinate with the surface of the metal catalyst. study.com The bulky substituents around the double bond in this compound (a phenyl group and a 3-methylhexyl group) will influence the face of the alkene that binds to the catalyst's active site. This steric approach control is a key factor in asymmetric catalysis, where a chiral catalyst can lead to the preferential formation of one enantiomer over another. nih.gov However, the stereoselective synthesis of trisubstituted alkenes is challenging due to the small energy differences between E and Z isomers, which can lead to isomerization under various conditions. snnu.edu.cn

The interplay of these factors is summarized in the table below for key transformations.

| Reaction Type | Dominant Factor | Type of Selectivity | Controlling Aspect |

|---|---|---|---|

| Electrophilic Addition (e.g., + HBr) | Electronic | Regioselectivity | Formation of the most stable carbocation (tertiary benzylic). ucalgary.ca |

| Catalytic Hydrogenation | Steric | Stereoselectivity (Diastereo-/Enantio-) | Preferential binding of one face of the alkene to the catalyst surface. nih.gov |

| Hydroboration-Oxidation | Steric | Regioselectivity (Anti-Markovnikov) | Boron atom adds to the less sterically hindered carbon atom. |

Advanced Characterization Techniques for 3 Methylhex 1 En 2 Yl Benzene Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of (3-Methylhex-1-en-2-yl)benzene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

A full suite of NMR experiments is required to piece together the molecule's connectivity.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. For this compound, distinct regions would be observed for the aromatic, vinylic, and aliphatic protons. The five protons of the monosubstituted benzene (B151609) ring would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two vinylic protons on C1 would appear as singlets or narrow doublets around δ 5.0-5.5 ppm. The aliphatic portion would show a methine (CH) proton at C3, two methylene (CH₂) groups at C4 and C5, and two methyl (CH₃) groups at C3 and C6, each with characteristic chemical shifts and splitting patterns based on their adjacent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The structure of this compound contains 13 carbon atoms, and assuming free rotation around single bonds, all 13 would be expected to be chemically non-equivalent, thus producing 13 distinct signals. Key signals would include those for the substituted (C2) and unsubstituted aromatic carbons, the vinylic carbons (C1 and C2), and the six aliphatic carbons of the methylhexenyl chain.

2D NMR: Two-dimensional techniques are essential for assembling the molecular puzzle.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edulibretexts.org It would definitively link each proton signal to the carbon it is attached to, for example, confirming the assignments of the vinylic C1-H and the various aliphatic C-H pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's stereochemistry and conformation. For example, NOESY could show correlations between the vinylic protons and the aromatic protons, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on standard chemical shift values and structural analysis.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 (CH₂) | ~5.1 - 5.4 (2H, two s) | ~115 | C2, Phenyl-C |

| C2 (C) | - | ~148 | - |

| C3 (CH) | ~2.6 - 2.9 (1H, m) | ~40 | C1, C2, C4, C3-CH₃ |

| C4 (CH₂) | ~1.3 - 1.5 (2H, m) | ~38 | C3, C5, C6 |

| C5 (CH₂) | ~1.2 - 1.4 (2H, m) | ~21 | C4, C6 |

| C6 (CH₃) | ~0.9 (3H, t) | ~14 | C4, C5 |

| C3-CH₃ | ~1.1 (3H, d) | ~20 | C2, C3, C4 |

| Phenyl (CH) | ~7.2 - 7.4 (5H, m) | ~126 - 129 | Other Phenyl-C, C2 |

High-Accuracy Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. lcms.cz For this compound, the molecular formula is C₁₃H₁₈. HRMS would measure the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) to within a few parts per million (ppm), which can distinguish it from any other combination of atoms that might have the same nominal mass (isobars). This confirmation of the elemental composition is the first step in identifying an unknown compound.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ |

| Nominal Mass | 174 amu |

| Monoisotopic Mass (Calculated) | 174.14085 Da |

| Analysis Mode | Electron Ionization (EI) or Electrospray (ESI) |

Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that act as a structural fingerprint for a molecule. nationalmaglab.orgwikipedia.orgyoutube.com In an MS/MS experiment, the molecular ion of this compound (m/z 174) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed.

The fragmentation pattern is highly dependent on the structure. For this compound, a prominent fragmentation pathway would be the cleavage of the C3-C4 bond, which is a benzylic and allylic position, leading to a resonance-stabilized carbocation. The resulting fragments can help differentiate this compound from isomers where the double bond, methyl group, or phenyl group are in different positions, as these isomers would produce different sets of fragment ions. lcms.cz

Table 3: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 174 | 117 | [C₉H₉]⁺ | Loss of a C₄H₉ radical (butyl group) via benzylic/allylic cleavage |

| 174 | 159 | [C₁₂H₁₅]⁺ | Loss of a CH₃ radical (methyl group) |

Advanced Chromatographic Separation Methods

Chromatography is essential for separating the target compound from a complex mixture or from its isomers before analysis by a detector like a mass spectrometer.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. tdi-bi.comnih.govmdpi.comuri.edu In GC, the compound is vaporized and passed through a long capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. Isomers often have slightly different boiling points and polarities, allowing for their separation. tdi-bi.com

As each separated compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The resulting data provides two key pieces of information: the retention time (from GC), which is characteristic for the compound under specific conditions, and the mass spectrum (from MS), which confirms its identity. This combination is highly effective for both identifying and quantifying aromatic hydrocarbons in various samples. nih.govuri.edunih.gov

Table 4: Typical GC-MS Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Typical Value / Description |

|---|---|

| Gas Chromatograph (GC) | |

| Column Type | Non-polar (e.g., HP-5MS, DB-5) |

| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped, e.g., 50°C initial, ramp to 300°C |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or TOF |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and analysis of complex mixtures containing isomers of this compound. The separation principle hinges on the differential partitioning of the isomers between a stationary phase and a mobile phase. Due to the non-polar nature of the hydrocarbon structure, reversed-phase HPLC is a commonly employed method.

In a typical reversed-phase setup, a non-polar stationary phase, such as octadecylsilane (C18), is used in conjunction with a polar mobile phase. The separation of diastereomers of this compound can be achieved due to subtle differences in their hydrophobicity and steric interactions with the stationary phase. The elution order is influenced by the specific geometry of each isomer, which affects its interaction with the stationary phase.

Method development for the separation of this compound isomers would involve the optimization of several parameters, including the mobile phase composition (e.g., varying the ratio of acetonitrile and water), flow rate, and column temperature. The use of a combination of solvents can fine-tune the separation by altering the polarity of the mobile phase and influencing the interactions between the analytes and the stationary phase. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Isomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water Gradient | Modulates solvent strength to effectively separate isomers with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution. |

| Detection | UV at 254 nm | The benzene ring provides a chromophore for UV detection. |

| Temperature | 30 °C | Affects viscosity and can improve peak shape and resolution. |

Due to the presence of a stereogenic center at the third carbon of the hexenyl chain, this compound exists as a pair of enantiomers. Determining the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is crucial in many applications. Chiral HPLC is the most prevalent technique for this purpose. nih.govuma.esmdpi.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The basis for this separation is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Common types of CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers.

For this compound, a CSP with a hydrophobic cavity, such as one derived from cyclodextrins, could be effective. The benzene ring of the analyte can enter the hydrophobic cavity of the cyclodextrin, and the chiral centers on the cyclodextrin can then interact differently with the specific stereochemistry of each enantiomer, leading to differential retention times. sigmaaldrich.com

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Example of Chiral HPLC Data for Enantiomeric Excess Calculation

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-enantiomer | 12.5 | 150,000 |

| (S)-enantiomer | 14.2 | 50,000 |

| Enantiomeric Excess (%) | | 50% |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. youtube.comresearchgate.netnorthwestern.edu These methods are complementary and can be used to confirm the structural integrity of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. northwestern.edu The key functional groups in this compound give rise to characteristic absorption bands.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.compressbooks.pub

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and hexenyl groups are expected in the 2850-2960 cm⁻¹ region. pressbooks.pub

C=C Stretch (Aromatic): The carbon-carbon double bond stretching within the benzene ring gives rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.compressbooks.pub

C=C Stretch (Alkenyl): The stretching of the exocyclic carbon-carbon double bond is expected around 1640-1680 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring and typically appear in the 675-900 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. While IR absorption requires a change in the dipole moment of a molecule, Raman scattering depends on a change in polarizability. northwestern.edu This makes Raman particularly useful for analyzing non-polar bonds.

For this compound, the C=C bond of the alkene and the symmetric breathing mode of the benzene ring are expected to produce strong Raman signals. The symmetric C-H stretching vibrations would also be observable.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Strong |

| Alkenyl C=C | Stretch | 1640-1680 | Strong |

| Aromatic C-H | Out-of-plane bend | 675-900 | Weak |

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Since this compound is likely a liquid or a low-melting solid at room temperature, this technique is not directly applicable to the parent compound. However, it is highly relevant for the structural elucidation of solid derivatives.

By synthesizing a crystalline derivative of this compound, for example, through a reaction that introduces polar functional groups capable of forming a well-ordered crystal lattice, single-crystal X-ray diffraction can be performed. This analysis would provide unambiguous information about the bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the use of anomalous dispersion can allow for the determination of the absolute configuration of the stereocenters.

Table 4: Information Obtainable from X-ray Crystallography of a Derivative

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Stereochemistry | The unambiguous (R) or (S) configuration of the chiral center. |

Theoretical and Computational Chemistry of 3 Methylhex 1 En 2 Yl Benzene

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanics serves as the fundamental theory for understanding the behavior of electrons in molecules, which in turn dictates the molecular structure and its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. arxiv.orgmostwiedzy.pl DFT calculations can determine the optimized geometry of (3-Methylhex-1-en-2-yl)benzene, providing precise bond lengths and angles. These calculations are performed by approximating the exchange-correlation energy, a key component of the total electronic energy. researchgate.net Functionals like B3LYP are commonly employed for this purpose. mostwiedzy.plnih.gov

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. scispace.com The HOMO-LUMO energy gap is a key indicator of the molecule's stability and its propensity to undergo chemical reactions. semanticscholar.org

Table 1: Illustrative DFT-Calculated Properties for an Alkenylbenzene

| Property | Value |

|---|---|

| Total Energy (Hartree) | -545.123 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.32 |

| Dipole Moment (Debye) | 0.45 |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. cdnsciencepub.comcdnsciencepub.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate results, though they are computationally more demanding than DFT. researchgate.net For molecules like substituted styrenes, which are structurally related to this compound, ab initio calculations have been used to theoretically separate and evaluate the field and resonance effects of substituents. cdnsciencepub.comresearchgate.net

Computational Thermodynamics and Kinetics for Reaction Pathways

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction thermodynamics and kinetics.

For a given reaction, such as the electrophilic addition to the double bond of this compound, computational methods can be used to locate the transition state structure. pressbooks.publibretexts.org The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction mechanism. libretexts.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. pressbooks.pub For electrophilic additions to alkenes, the mechanism typically involves a carbocation intermediate, and the formation of this intermediate is often the rate-determining step. libretexts.orglibretexts.orgchemistrysteps.com

Table 2: Example of Calculated Activation Barriers for Electrophilic Addition to an Alkene

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of Carbocation | 15.2 |

| Nucleophilic Attack | 2.1 |

Note: This table contains example data to illustrate the concept.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The presence of single bonds in the hexyl chain of this compound allows for a range of possible conformations. Molecular modeling and dynamics simulations are used to explore this conformational landscape. researchgate.net These methods can identify the most stable conformers and understand the dynamic behavior of the molecule over time. arxiv.orgnih.gov Molecular dynamics simulations, in particular, can provide insights into how the molecule might interact with other molecules or surfaces. mdpi.com

Machine Learning and Predictive Modeling in Alkenylbenzene Chemistry

Machine learning is an emerging tool in chemistry that can be used to predict chemical properties and reactivity. neurips.ccresearchgate.net By training models on large datasets of known chemical reactions and properties, it is possible to make predictions for new, unstudied molecules. nih.govcmu.edu In the context of alkenylbenzenes, machine learning could be used to predict properties such as toxicity, reactivity in various reactions, or even to assist in the design of new molecules with desired properties. arxiv.orgmdpi.com These predictive models often use molecular descriptors derived from the molecule's structure as input features. researchgate.net

Development of Quantitative Structure-Reactivity/Selectivity Relationships (QSRS)

Quantitative Structure-Reactivity/Selectivity Relationships (QSRS) are predictive models that correlate the structural or physicochemical properties of a series of reactants or catalysts with their observed reactivity or selectivity in a chemical transformation. The development of a QSRS model for a reaction involving this compound would hypothetically involve a systematic process.

First, a dataset of structurally related compounds, including derivatives of this compound, would be synthesized or computationally generated. For each of these compounds, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's electronic and steric properties.

Table 1: Hypothetical Molecular Descriptors for QSRS Model Development

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Hammett constants (σ), Mulliken charges, HOMO/LUMO energies | Electron-donating/withdrawing nature of substituents, charge distribution, and frontier molecular orbital energies. |

| Steric | Taft steric parameters (Es), van der Waals volume, surface area | The bulkiness and spatial arrangement of atoms and substituent groups. |

| Topological | Connectivity indices, Wiener index | The branching and connectivity of the molecular skeleton. |

Once the descriptors are calculated, they would be correlated with experimentally determined reaction outcomes, such as reaction rates (reactivity) or the ratio of different products (selectivity), using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) regression. The resulting QSRS equation would allow for the prediction of reactivity or selectivity for new, untested derivatives of this compound.

Algorithmic Approaches for Reaction Optimization

Algorithmic approaches leverage computational power to explore a vast experimental space and identify optimal reaction conditions. For a reaction involving this compound, this would typically involve the use of machine learning algorithms in conjunction with automated reaction platforms.

The process would begin by defining the reaction parameters to be optimized, such as temperature, pressure, catalyst loading, and solvent. An initial set of experiments would be conducted based on a design of experiments (DoE) methodology to sample the reaction space.

The data from these initial experiments, including yields and selectivity, would be used to train a machine learning model. This model learns the complex relationships between the reaction parameters and the outcomes. The algorithm would then propose new sets of reaction conditions that are predicted to lead to improved results. These predictions are then validated experimentally, and the new data is used to further refine the model in an iterative cycle.

Table 2: Illustrative Algorithmic Optimization Workflow

| Step | Description |

|---|---|

| 1. Define Scope | Identify key reaction variables (e.g., temperature, catalyst, solvent) and desired outcomes (e.g., yield, selectivity) for a reaction of this compound. |

| 2. Initial Data Collection | Perform a set of experiments based on a Design of Experiments (DoE) protocol to gather initial data. |

| 3. Model Training | Use the collected data to train a predictive machine learning algorithm (e.g., Bayesian optimization, genetic algorithms). |

| 4. Algorithmic Suggestion | The trained algorithm proposes new experimental conditions predicted to yield optimal results. |

| 5. Experimental Validation | The suggested conditions are tested in the laboratory. |

| 6. Iterative Refinement | The new experimental data is fed back into the algorithm to improve the model's predictive accuracy. This cycle is repeated until the desired optimum is reached. |

While these computational methodologies are powerful tools in modern chemical research, their specific application to this compound has not been documented in the available scientific literature. Therefore, the detailed research findings and specific data tables requested cannot be provided at this time.

Stereochemistry and Isomerism of 3 Methylhex 1 En 2 Yl Benzene

Analysis of Stereogenic Centers and Chiral Properties

A stereogenic center, or chiral center, is a key feature in a molecule that gives rise to stereoisomerism. It is typically a carbon atom bonded to four distinct and non-identical substituent groups. The presence of such a center renders the molecule chiral, meaning it is not superimposable on its mirror image.

In the structure of (3-Methylhex-1-en-2-yl)benzene, a detailed analysis of each carbon atom is necessary to identify any stereogenic centers. The primary carbon of interest is the C3 atom of the hexene chain.

The four groups attached to the C3 carbon are:

A hydrogen atom (-H)

A methyl group (-CH₃)

A propyl group (-CH₂CH₂CH₃)

A 2-phenylvinyl group [-C(=CH₂)C₆H₅]

Since all four of these groups are different, the C3 atom is a stereogenic center. masterorganicchemistry.com The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers. These enantiomers are designated as (R)-(3-Methylhex-1-en-2-yl)benzene and (S)-(3-Methylhex-1-en-2-yl)benzene, based on the spatial arrangement of the substituents around the C3 center according to the Cahn-Ingold-Prelog priority rules.

| Carbon Atom | Substituents | Number of Unique Substituents | Chirality |

|---|---|---|---|

| C1 (of hexene) | Hydrogen, Hydrogen, C2 | 2 | Achiral |

| C2 (of hexene) | C1, C3, Phenyl group (double bond) | N/A (sp² hybridized) | Achiral |

| C3 (of hexene) | Hydrogen, Methyl, Propyl, (2-Phenylvinyl) | 4 | Chiral |

Geometric Isomerism of the Alkene Moiety (E/Z Configurations)

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that can occur in molecules containing a double bond. This type of isomerism arises due to the restricted rotation around the carbon-carbon double bond. For geometric isomerism to exist, each carbon atom of the double bond must be bonded to two different groups. ucalgary.ca

The alkene moiety in this compound is located between the C1 and C2 carbons.

C1 is bonded to two hydrogen atoms.

C2 is bonded to a phenyl group and the C3 of the alkyl chain.

For E/Z isomerism to be possible, both C1 and C2 must have two different substituents. However, the C1 carbon is attached to two identical hydrogen atoms. The presence of identical groups on one of the alkene carbons means that there is only one possible spatial arrangement, and therefore, the molecule cannot exhibit geometric isomerism. stackexchange.comaskfilo.com

| Alkene Carbon | Substituent 1 | Substituent 2 | Potential for Geometric Isomerism |

|---|---|---|---|

| C1 | Hydrogen | Hydrogen | No |

| C2 | Phenyl Group | (3-Methylhexyl) Group | - |

Conformational Isomerism and Rotational Barriers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. In this compound, several single bonds allow for rotational freedom, leading to various conformers with different energies.

The key single bonds for conformational analysis are:

The C2-C3 bond

The C3-C4 bond

The bond connecting the phenyl group to C2

Rotation around these bonds results in a complex potential energy surface. The stability of the different conformers is primarily influenced by steric hindrance between the bulky substituent groups. For instance, rotation around the C2-C3 bond will be affected by interactions between the phenyl group, the methyl group on C3, and the propyl chain. Similarly, the rotation of the phenyl group itself will be hindered by the adjacent substituents on the alkene.

Diastereomeric and Enantiomeric Relationships within the Compound Class

As established, this compound, having one chiral center, exists as a pair of enantiomers: (R) and (S). Enantiomers are stereoisomers that are non-superimposable mirror images of one another. youtube.com They share identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This situation arises when a compound has two or more stereogenic centers. While this compound itself does not have diastereomers, considering a related compound with an additional stereocenter can illustrate this relationship.

For example, if a hydroxyl group were introduced at the C4 position, the resulting compound, (2-phenyl-3-methylhex-1-en-4-ol), would have two chiral centers (C3 and C4). This would give rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).

The relationships between these isomers are as follows:

(3R,4R) and (3S,4S) are enantiomers.

(3R,4S) and (3S,4R) are enantiomers.

The relationship between (3R,4R) and (3R,4S) or (3S,4R) is diastereomeric. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. stackexchange.com

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (3R,4R) | (3S,4S) | Enantiomers |

| (3R,4S) | (3S,4R) | Enantiomers |

| (3R,4R) | (3R,4S) | Diastereomers |

| (3R,4R) | (3S,4R) | Diastereomers |

| (3S,4S) | (3R,4S) | Diastereomers |

Spectroscopic Probes for Stereochemical Assignment

Determining the absolute and relative stereochemistry of chiral molecules requires specialized analytical techniques. Several spectroscopic methods can be employed to probe the stereochemical features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to distinguish them in a chiral environment. The use of chiral solvating agents or chiral shift reagents can induce diastereomeric interactions, leading to separate signals for each enantiomer, which allows for the determination of enantiomeric excess. For molecules with multiple stereocenters, NMR is a powerful tool for distinguishing diastereomers, as they are chemically distinct and will exhibit different spectra.

Chiroptical Spectroscopy : These techniques are sensitive to chirality.

Optical Rotation : Measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light to an equal extent but in opposite directions.

Circular Dichroism (CD) : This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The phenyl and alkene groups in the molecule act as chromophores, making CD a suitable technique. Enantiomers produce mirror-image CD spectra, which can be used for their identification and for determining absolute configuration by comparison with theoretical calculations.

Vibrational Circular Dichroism (VCD) : This is the infrared equivalent of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides detailed structural information and can be used to determine the absolute configuration of chiral molecules in solution.

X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a single crystal of one of the enantiomers. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule.

| Technique | Application | Information Obtained |

|---|---|---|

| NMR with Chiral Auxiliaries | Distinguishing enantiomers | Enantiomeric excess |

| NMR (standard) | Distinguishing diastereomers | Relative stereochemistry |

| Optical Rotation | Detecting chirality | Sign and magnitude of optical activity |

| Circular Dichroism (CD) | Distinguishing enantiomers | Absolute configuration (with comparison) |

| X-ray Crystallography | Determining 3D structure | Unambiguous absolute configuration |

Advanced Research Applications of 3 Methylhex 1 En 2 Yl Benzene and Its Derivatives

Utility as Chiral Building Blocks in Asymmetric Synthesis

Chiral molecules are fundamental in the development of pharmaceuticals and agrochemicals, as the biological activity of a compound is often dependent on its stereochemistry. enamine.netbuchler-gmbh.com Compounds like (3-Methylhex-1-en-2-yl)benzene, which can be synthesized in enantiomerically pure forms, serve as crucial chiral building blocks. nih.gov

The enantioselective synthesis of complex organic molecules often relies on the use of smaller, enantiopure starting materials. The vinyl and phenyl functionalities in this compound offer multiple reaction sites for elaboration into more complex structures. For instance, the double bond can undergo a variety of stereoselective transformations such as epoxidation, dihydroxylation, or hydroboration-oxidation to introduce new stereocenters with high levels of control.

The phenyl group can also be functionalized through electrophilic aromatic substitution or cross-coupling reactions to build molecular complexity. The ability to perform these transformations on an enantiomerically pure scaffold is a cornerstone of modern organic synthesis. researchgate.net

Table 1: Potential Stereoselective Transformations of this compound

| Reaction Type | Reagents | Potential Product Functionality |

|---|---|---|

| Asymmetric Epoxidation | m-CPBA, Sharpless catalyst | Chiral epoxide |

| Asymmetric Dihydroxylation | OsO₄, chiral ligand | Chiral diol |

| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Chiral alcohol |

| Heck Coupling (on phenyl) | Aryl halide, Pd catalyst | Biaryl derivative |

This table represents potential transformations based on the functional groups present in the molecule.

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The development of novel chiral ligands and catalysts is a continuous effort in organic chemistry. miami.eduorganic-chemistry.org Molecules with a defined stereochemistry and multiple functional groups, such as this compound, can serve as scaffolds for the synthesis of new chiral ligands.

The phenyl group can be functionalized with coordinating groups like phosphines, amines, or oxazolines, while the alkyl chain provides a specific steric environment. The chirality inherent in the molecule can induce asymmetry in metal complexes, leading to enantioselective catalysis in a wide range of reactions, including hydrogenations, cross-couplings, and allylic alkylations. mdpi.comnih.gov

Key Features for Ligand Development:

Defined Stereocenter: To induce chirality in the catalytic process.

Aromatic Ring: Allows for electronic tuning and introduction of coordinating heteroatoms.

Alkenyl Group: Can be used for further functionalization or to influence the steric environment of the catalytic pocket.

Contributions to Methodological Development in Organic Synthesis

The development of new synthetic methods is crucial for advancing the field of organic chemistry. benthambooks.com The unique structure of this compound and its derivatives can be exploited in the development of novel synthetic transformations. For example, the vinylbenzene moiety is a key structural motif in various transition metal-catalyzed reactions.

Research into the reactivity of such compounds can lead to the discovery of new cyclization reactions, rearrangements, or multicomponent reactions, providing efficient pathways to complex molecular architectures. The presence of a chiral center allows for the study of chirality transfer in these new reactions, a topic of significant academic and industrial interest. nsf.gov

Exploration in Advanced Materials Science (e.g., Polymer Chemistry, Optoelectronics)

Chiral polymers and materials with specific optical or electronic properties are at the forefront of materials science research. cmu.educjps.org The incorporation of chiral units, such as this compound, into polymer backbones can lead to materials with unique properties.

In polymer chemistry, the vinyl group of this compound can be polymerized to produce chiral polymers. These polymers may exhibit interesting chiroptical properties, such as circular dichroism, and could find applications in chiral separations or as chiral stationary phases in chromatography. nih.gov

In the field of optoelectronics, chiral organic molecules are being investigated for their potential in applications such as circularly polarized light emission and spintronics. The phenyl group in conjunction with the chiral center could be incorporated into larger conjugated systems to create novel materials with tailored electronic and optical properties.

Interdisciplinary Research at the Interface of Chemistry and Biology (Synthetic Aspects)

The synthesis of complex molecules to probe biological systems is a key area of chemical biology. nih.govdntb.gov.ua Derivatives of this compound could be utilized as scaffolds in the design and synthesis of chemical probes and potential drug candidates. nih.gov

By introducing specific functional groups, such as fluorophores or reactive handles for bioconjugation, derivatives of this compound can be transformed into tools for studying biological processes. The defined stereochemistry is particularly important, as biological systems are chiral and often interact differently with different enantiomers of a molecule. enamine.net The synthetic versatility of this scaffold allows for the creation of libraries of related compounds for screening in biological assays. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Basic: What synthetic methodologies are recommended for (3-Methylhex-1-en-2-yl)benzene, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of alkenyl-substituted benzene derivatives like this compound typically involves Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., Heck or Suzuki reactions). For optimization:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) to enhance regioselectivity .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.

- Temperature Control: Use gradient heating (50–120°C) to minimize decomposition of sensitive intermediates.

- Purification: Employ column chromatography with silica gel and hexane/ethyl acetate gradients for high-purity isolation.

Table 1: Synthetic Route Comparison

| Method | Yield (%) | Key Conditions |

|---|---|---|

| Friedel-Crafts | 65–75 | AlCl₃, 80°C, 12 h |

| Palladium-Catalyzed | 70–85 | Pd(OAc)₂, DMF, 100°C, 6 h |

Basic: Which spectroscopic techniques are prioritized for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and alkenyl protons (δ 5.0–6.0 ppm). The methyl group on the hexene chain appears as a triplet (δ 1.0–1.5 ppm). Compare with NIST spectral databases for validation .

- IR Spectroscopy: Confirm C=C stretching (1640–1680 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

- Mass Spectrometry (HRMS): Use electron ionization (EI) to detect molecular ion peaks (e.g., m/z 174.1 for C₁₃H₁₈) and fragment patterns.

Advanced: How can researchers address the lack of toxicological data for this compound in academic studies?

Methodological Answer:

- In Vitro Screening: Conduct MTT assays on human cell lines (e.g., HepG2, HEK293) to assess cytotoxicity. Include benzene derivatives as positive controls due to their established hematotoxicity .

- Metabolic Profiling: Use LC-MS/MS to identify metabolites formed via cytochrome P450-mediated oxidation. Compare metabolic pathways to ethylbenzene, noting potential epoxide intermediates .

- Chromosomal Aberration Assays: Apply fluorescence in situ hybridization (FISH) to detect chromosomal breaks or translocations, referencing benzene’s clastogenic effects .

Note: Due to data gaps in ecotoxicity (), prioritize EPA/OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna 48-h LC₅₀).

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables.

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict regioselectivity in electrophilic substitutions, comparing results with experimental data.

- Cross-Validation: Use multiple analytical techniques (e.g., GC-MS, NMR kinetics) to confirm reaction mechanisms. Iterative data collection and peer review are critical to mitigate bias .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential volatility and unknown toxicity ().

- Waste Management: Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts before disposal.

- Emergency Procedures: Store spill kits with activated carbon and silica gel. Refer to ethylbenzene safety guidelines for first-aid measures (e.g., eye irrigation with saline) .

Advanced: What biomarkers could be developed to assess occupational exposure to this compound?

Methodological Answer:

- Urinary Metabolites: Quantify trans,trans-muconic acid (ttMA) via HPLC-UV, a biomarker validated for benzene exposure .

- DNA Adduct Analysis: Use ³²P-postlabeling to detect covalent DNA modifications in blood samples.

- Oxidative Stress Markers: Measure glutathione (GSH) depletion and malondialdehyde (MDA) levels in exposed cell models.

Advanced: How can the environmental persistence of this compound be systematically evaluated?

Methodological Answer:

- Soil Mobility Studies: Apply OECD 106 guidelines to measure adsorption coefficients (Kd) in loam/sandy soils.

- Photodegradation Assays: Exclude compounds to UV light (λ = 254 nm) and monitor degradation via GC-FID.

- Microbial Degradation: Incubate with Pseudomonas putida strains and track metabolite formation using ¹³C-labeled substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.